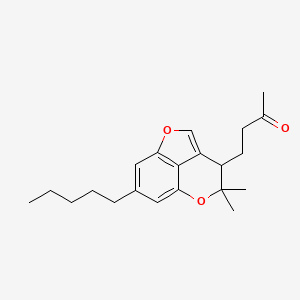
Cannabicoumaronone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabicoumaronone is a unique compound derived from the Cannabis sativa plant. It belongs to the class of cannabinoids, which are known for their diverse pharmacological activities. This compound is particularly interesting due to its structural complexity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabicoumaronone is synthesized through the oxidative opening of the prenyl moiety of tetrahydrocannabinol (THC) at the C9-C10 double bond . This process involves several steps, including hemiacetalization and dehydration, which lead to the formation of the furan ring .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cannabinoids from Cannabis sativa, followed by chemical modification to achieve the desired structure. The process requires precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cannabicoumaronone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: In chemistry, cannabicoumaronone is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing new compounds with desired properties.
Biology: In biology, this compound is investigated for its effects on cellular processes. Studies have shown that it can modulate various signaling pathways, making it a potential candidate for developing new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties . Preclinical studies have demonstrated its ability to inhibit tumor growth and reduce inflammation.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various applications, including the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
Cannabicoumaronone exerts its effects through interaction with the endocannabinoid system, which includes cannabinoid receptors CB1 and CB2 . These receptors are involved in regulating various physiological processes, including pain perception, immune response, and cell proliferation. This compound’s binding to these receptors modulates their activity, leading to the observed pharmacological effects .
Comparison with Similar Compounds
- Tetrahydrocannabinol (THC)
- Cannabidiol (CBD)
- Cannabichromanone (CBCN)
- Cannabigerol (CBG)
Properties
CAS No. |
70474-97-4 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(6,6-dimethyl-10-pentyl-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-5-yl)butan-2-one |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-15-11-18-20-16(13-23-18)17(10-9-14(2)22)21(3,4)24-19(20)12-15/h11-13,17H,5-10H2,1-4H3 |
InChI Key |
CSSYBWPIBDITMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C3C(=C1)OC(C(C3=CO2)CCC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
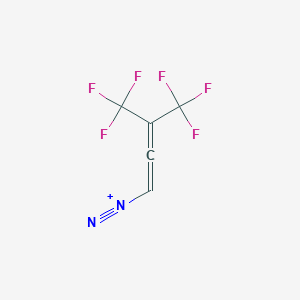
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
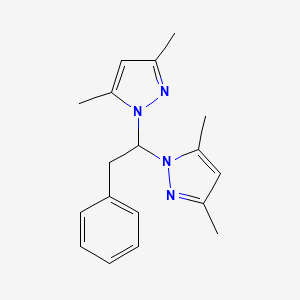
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
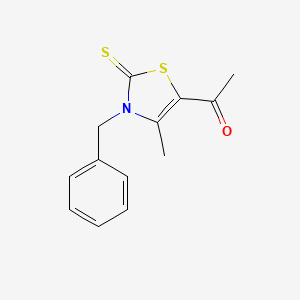
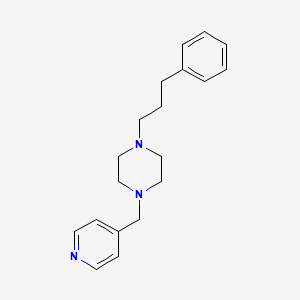

![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)


![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)
